molecular formula C21H27N7NaO17P3 B12435455 NADP (sodium salt)

NADP (sodium salt)

Cat. No.: B12435455
M. Wt: 765.4 g/mol
InChI Key: JNUMDLCHLVUHFS-QYZPTAICSA-M
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Description

Nicotinamide adenine dinucleotide phosphate (sodium salt) is a crucial coenzyme involved in various biological processes. It plays a significant role in cellular metabolism, particularly in redox reactions where it alternates between its oxidized form (NADP+) and reduced form (NADPH). This compound is essential for maintaining cellular redox homeostasis and regulating numerous biological events, including cellular metabolism and photosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide phosphate (sodium salt) can be synthesized through the phosphorylation of nicotinamide adenine dinucleotide (NAD+) using NAD+ kinase. This reaction typically involves the addition of a phosphate group to the 2’ position of the ribose ring that carries the adenine moiety . The reaction conditions often include the presence of ATP and a suitable kinase enzyme .

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide phosphate (sodium salt) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the synthesis of NADP+. The fermentation broth is then subjected to purification processes to isolate and crystallize the compound .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide phosphate (sodium salt) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ATP for phosphorylation and specific kinase enzymes. The conditions typically involve physiological pH and temperature to mimic cellular environments .

Major Products

The major products formed from these reactions are NADPH and NADP+, which play crucial roles in cellular metabolism and biosynthetic pathways .

Mechanism of Action

Nicotinamide adenine dinucleotide phosphate (sodium salt) exerts its effects by acting as a coenzyme in redox reactions. It facilitates the transfer of electrons and hydrogen ions, thereby maintaining cellular redox balance. It competitively inhibits nucleotide metabolism through the suppression of enzymes like nucleoside diphosphate kinase and adenosine kinase . This inhibition regulates various metabolic pathways and cellular functions .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide phosphate (sodium salt) is unique compared to other similar compounds due to its specific role in redox reactions and its involvement in both anabolic and catabolic processes. Similar compounds include:

Nicotinamide adenine dinucleotide phosphate (sodium salt) stands out due to its critical role in maintaining cellular redox homeostasis and its involvement in a wide range of biological processes.

Properties

Molecular Formula

C21H27N7NaO17P3

Molecular Weight

765.4 g/mol

IUPAC Name

sodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H28N7O17P3.Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1

InChI Key

JNUMDLCHLVUHFS-QYZPTAICSA-M

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.[Na+]

Origin of Product

United States

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